molecular formula C17H18FN3O4 B2832906 (3-Fluoro-4-methoxyphenyl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034503-30-3

(3-Fluoro-4-methoxyphenyl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2832906
CAS No.: 2034503-30-3
M. Wt: 347.346
InChI Key: HMDXPJDKIDBFJW-UHFFFAOYSA-N
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Description

(3-Fluoro-4-methoxyphenyl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a structurally complex compound featuring a methanone core bridging a 3-fluoro-4-methoxyphenyl group and a pyrrolidine ring substituted with a 6-methoxypyridazine moiety via an ether linkage. This compound’s design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where such substituents modulate binding affinity and selectivity.

Properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O4/c1-23-14-4-3-11(9-13(14)18)17(22)21-8-7-12(10-21)25-16-6-5-15(24-2)19-20-16/h3-6,9,12H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDXPJDKIDBFJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(C2)OC3=NN=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the phenyl ring, pyrrolidine/pyrrolidinone scaffold, or heterocyclic substituents. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Molecular Features Key Differences vs. Target Compound Potential Implications References
(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone Phenyl: 3-hydroxy, 4-methoxy; Pyrrolidine: unsubstituted Hydroxy instead of fluoro on phenyl; lacks pyridazine moiety Reduced lipophilicity; increased polarity may affect membrane permeability
(R)-1-(3-((4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)pyrrolidin-1-yl)prop-2-yn-1-one Quinazoline core; alkyne substituent; chloro-fluorophenyl group Quinazoline vs. pyridazine; alkyne adds reactivity; chloro increases steric bulk Potential for covalent binding (alkyne); altered kinase selectivity
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone Pyridine ring; ethanone substituent Pyridine instead of pyridazine; lacks fluorophenyl group Reduced aromatic stacking potential; simplified pharmacokinetics
(6-Fluoro-pyridin-3-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone Piperidine scaffold; pyrazolopyrimidine; sulfonyl group Piperidine (6-membered) vs. pyrrolidine (5-membered); sulfonyl enhances solubility Increased conformational flexibility; potential for improved aqueous solubility
(3-Amino-4-(dimethylamino)phenyl)(pyrrolidin-1-yl)methanone Phenyl: 3-amino, 4-dimethylamino; pyrrolidine unsubstituted Amino and dimethylamino groups on phenyl; lacks pyridazine Enhanced hydrogen-bonding capacity; potential for stronger receptor interactions

Key Observations

Phenyl Ring Modifications: The 3-fluoro-4-methoxy substitution in the target compound balances lipophilicity and metabolic resistance compared to the 3-hydroxy-4-methoxy analog, which is more polar .

Heterocyclic Substituents: Pyridazine (target) vs. quinazoline (): Pyridazine’s smaller nitrogen spacing may alter π-stacking efficiency, while quinazoline’s fused ring system could enhance kinase inhibition.

Scaffold Flexibility :

  • Piperidine () offers greater conformational flexibility than pyrrolidine, possibly improving binding to larger active sites. However, pyrrolidine’s ring strain may enforce a more rigid, target-complementary conformation.

Functional Group Additions :

  • The alkyne in introduces a reactive handle for click chemistry but may increase off-target interactions.
  • Sulfonyl groups () improve solubility but may reduce cell permeability.

Pharmacological and Chemical Implications

While direct bioactivity data for the target compound is unavailable in the provided evidence, structural comparisons suggest:

  • Metabolic Stability : The 3-fluoro group and methoxy substituents likely reduce oxidative metabolism compared to hydroxylated analogs .
  • Target Selectivity : The pyridazine-pyrrolidine scaffold may favor interactions with enzymes requiring planar heterocycles (e.g., kinases, PDE inhibitors).
  • Synthetic Feasibility : The absence of reactive groups (e.g., alkyne in ) simplifies synthesis and scale-up compared to more complex analogs.

Q & A

Q. What are the key considerations for designing a synthetic route for this compound?

The synthesis of this compound involves multi-step optimization due to its heterocyclic and polyfunctional structure. Key steps include:

  • Nucleophilic substitution : The pyridazine oxygen linker (6-methoxypyridazin-3-yl) can be introduced via SNAr (nucleophilic aromatic substitution) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
  • Coupling reactions : The pyrrolidine-pyrrolidinone core may require Buchwald-Hartwig amination or palladium-catalyzed cross-coupling to connect the fluorophenyl and pyridazine moieties .
  • Protection/deprotection : Methoxy groups often require protection (e.g., using tert-butyldimethylsilyl ethers) to prevent undesired side reactions during oxidation or substitution steps .

Methodological Tip : Monitor reaction progress using TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound?

  • ¹H/¹³C NMR : The fluorophenyl group shows characteristic splitting patterns (e.g., doublets at δ 7.2–7.8 ppm for aromatic protons). The pyrrolidine ring protons resonate as multiplet clusters (δ 2.5–4.0 ppm), while methoxy groups appear as singlets (~δ 3.8 ppm) .
  • High-resolution MS : Expect [M+H]⁺ at m/z 415.1485 (C₂₂H₂₀F₂N₂O₄). Isotopic peaks for chlorine/fluorine can validate substitution patterns .

Data Contradiction Example : Conflicting NOESY signals for pyrrolidine conformation (chair vs. boat) can arise from solvent polarity. Use DMSO-d₆ for enhanced resolution of hydrogen bonding .

Advanced Research Questions

Q. How do electronic effects of fluorine and methoxy substituents influence binding affinity in biological assays?

  • Fluorine : Enhances lipophilicity (logP ~2.8) and metabolic stability via C-F bond polarization. Ortho-fluorine on the phenyl ring induces steric hindrance, potentially altering receptor binding .
  • Methoxy groups : The 4-methoxy on phenyl and 6-methoxy on pyridazine increase electron density, favoring π-π stacking with aromatic residues (e.g., in kinase targets). Competitive SAR studies show that replacing methoxy with hydroxyl reduces IC₅₀ by 10-fold .

Experimental Design : Perform comparative molecular field analysis (CoMFA) to map electrostatic interactions using analogs with varied substituents .

Q. What strategies resolve contradictory solubility data reported for this compound?

Contradictions in solubility (e.g., DMSO vs. aqueous buffers) often arise from:

  • Polymorphism : Crystalline vs. amorphous forms. Characterize via XRPD and DSC to identify stable polymorphs .
  • pH-dependent ionization : The pyrrolidine nitrogen (pKa ~8.5) may protonate in acidic media, increasing aqueous solubility. Use UV-Vis spectroscopy to measure solubility across pH 2–10 .

Table 1 : Solubility Comparison

SolventSolubility (mg/mL)Temperature (°C)Source
DMSO25.325
PBS (pH 7.4)0.4537

Q. How can computational modeling predict metabolic pathways and toxicity?

  • ADMET Prediction : Tools like SwissADME identify CYP450 3A4/2D6 as primary metabolizers. The methoxy groups are prone to O-demethylation, generating reactive quinones .
  • MD Simulations : Simulate binding to hERG channels to assess cardiotoxicity risk. Fluorophenyl-pyrrolidine derivatives show moderate hERG inhibition (IC₅₀ ~5 µM) .

Validation : Cross-check with in vitro microsomal assays (human liver microsomes + NADPH) to quantify metabolite formation .

Conflict Resolution in Data Interpretation

Q. How to address discrepancies in reported biological activity (e.g., anti-cancer vs. antimicrobial)?

  • Target Selectivity : Screen against a panel of kinases (e.g., EGFR, VEGFR2) and bacterial efflux pumps. Fluorophenyl-pyrrolidine analogs show dual activity due to hydrophobic interactions with ATP-binding pockets and membrane proteins .
  • Assay Conditions : Viability assays (MTT vs. resazurin) may yield conflicting IC₅₀ values. Standardize protocols using cell lines with matched genetic backgrounds (e.g., HEK293 vs. HepG2) .

Recommendation : Use orthogonal assays (e.g., SPR for binding kinetics, colony formation for cytotoxicity) to confirm activity .

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